![molecular formula C10H11BrClNO B2859921 N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide CAS No. 790272-21-8](/img/structure/B2859921.png)

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

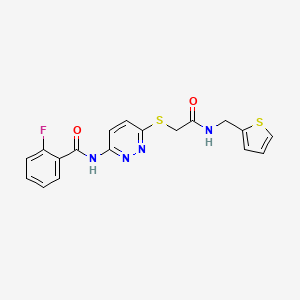

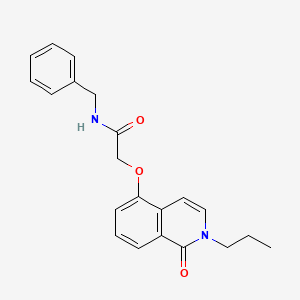

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide is a chemical compound with the CAS Number: 790272-21-8 . It has a molecular weight of 276.56 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide . The InChI code for this compound is 1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide is a powder that is stored at room temperature . Its molecular formula is C10H11BrClNO, and it has a molecular weight of 276.56 .Applications De Recherche Scientifique

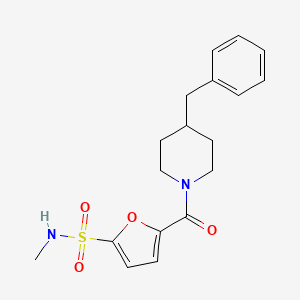

Comparative Metabolism of Chloroacetamide Herbicides

This study examines the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, in human and rat liver microsomes. The research suggests a complex metabolic activation pathway that could lead to carcinogenic outcomes. The study focuses on the metabolism process and identifies key enzymes involved in the biotransformation of these compounds (Coleman et al., 2000).

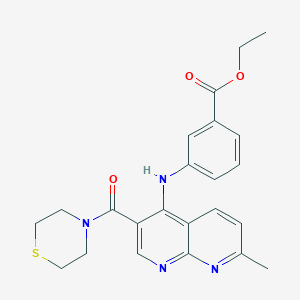

Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives

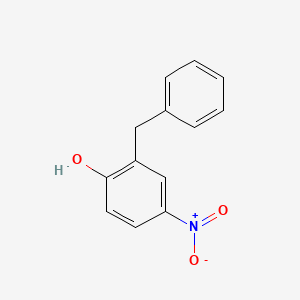

This research involves the synthesis of novel acetamide derivatives, including compounds similar to the one , for potential pharmacological applications. The study evaluates these derivatives for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, highlighting the role of structural features like the bromo and nitro groups in their biological activity (Rani et al., 2016).

Radiosynthesis of Chloroacetanilide Herbicide

This study describes the synthesis of a chloroacetanilide herbicide, acetochlor, and explores its metabolism and mode of action. The research highlights the importance of specific activity studies for understanding the environmental and biological behavior of such compounds (Latli & Casida, 1995).

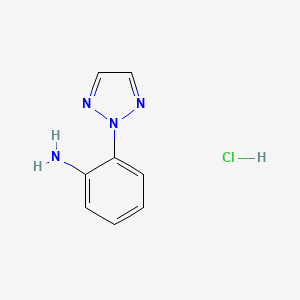

Chemoselective Acetylation for Antimalarial Drug Synthesis

This study focuses on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. It provides insights into the optimization of this process and its significance in drug development (Magadum & Yadav, 2018).

Propriétés

IUPAC Name |

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBILYKCBGQDEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24830506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2859843.png)

![3-benzyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2859848.png)

![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)

![N-cyclopentyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2859856.png)

![ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2859860.png)

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2859861.png)